molecular formula C14H22BrN5O2S B11803753 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine

Cat. No.: B11803753
M. Wt: 404.33 g/mol
InChI Key: KXPKPJXIVHQVIW-UHFFFAOYSA-N
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Description

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom attached to a pyridine ring, which is further connected to a piperazine ring and a sulfonyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a pyridine derivative, followed by the introduction of a piperazine ring through nucleophilic substitution. The sulfonyl group is then added using sulfonyl chloride under basic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The piperazine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H22BrN5O2S

Molecular Weight

404.33 g/mol

IUPAC Name

1-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C14H22BrN5O2S/c1-18-6-8-20(9-7-18)23(21,22)13-11-17-10-12(15)14(13)19-4-2-16-3-5-19/h10-11,16H,2-9H2,1H3

InChI Key

KXPKPJXIVHQVIW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br

Origin of Product

United States

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